molecular formula C16H25N7 B2500547 1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 897758-37-1

1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Numéro de catalogue B2500547
Numéro CAS: 897758-37-1
Poids moléculaire: 315.425
Clé InChI: JQFPGBQUQVZMQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic molecule that features a pyrazolopyrimidine core, a common scaffold in medicinal chemistry due to its potential pharmacological properties. The molecule contains both piperazine and piperidine moieties, which are often found in drug molecules for their ability to interact with biological targets, such as G protein-coupled receptors (GPCRs) .

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives typically involves a multi-step process that may include nucleophilic substitution, cyclization, and functional group transformations. For instance, the synthesis of 4-piperazinopyrimidines with a methylthio substituent involves the nucleophilic attack of amines on a trichloropyrimidine precursor . Similarly, the synthesis of a bidentate chelating pyrazolylpyrimidine ligand involves sequential treatments with various reagents under microwave-assisted conditions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of a related compound, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyrimidine, reveals bidentate chelating coordination through nitrogen atoms of the pyrazole and pyrimidine rings . The molecular packing can be influenced by various non-covalent interactions, such as hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo a variety of chemical reactions. For example, they can participate in reductive amination, amide hydrolysis, and N-alkylation to yield different substituted derivatives . The reactivity of the pyrazolopyrimidine core can be exploited to generate a wide array of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives can vary depending on the substituents attached to the core structure. For instance, the introduction of a piperidinyl ring can improve water solubility, which is beneficial for the development of pharmacologically active compounds . The crystal and molecular structures of these compounds can provide insights into their density, conformation, and intermolecular interactions, which are crucial for understanding their behavior in biological systems .

Applications De Recherche Scientifique

Alpha 1-Adrenoceptor Antagonists

Research has identified novel arylpiperazines, including derivatives of 1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, as alpha 1-adrenoceptor (AR) subtype-selective antagonists through functional in vitro screening. These compounds have demonstrated significant potential in targeting the alpha 1-AR subtype prevalent in the human lower urinary tract, showing nanomolar affinity and substantial selectivity over other subtypes. This discovery is relevant for therapeutic applications in conditions like benign prostatic hyperplasia (Elworthy et al., 1997).

Radiolabeling for PET Imaging

Another application involves the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET (Positron Emission Tomography) agent for imaging IRAK4 enzyme in neuroinflammation studies. This compound and its derivatives were synthesized with high radiochemical yield and purity, demonstrating the compound's utility in neurological research and its potential for diagnosing and studying neuroinflammatory conditions (Wang et al., 2018).

5-HT7 Receptor Antagonists

Compounds derived from 1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine have been studied for their potential as 5-HT7 receptor antagonists. These research efforts aim to understand the structural features affecting the binding affinity to the 5-HT7 receptors, which are of interest for their implications in neurological disorders and potential as therapeutic targets (Strekowski et al., 2016).

Anticancer and Anti-Inflammatory Applications

Novel pyrazolopyrimidines derivatives, structurally related to 1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds exhibit promising cytotoxic activities against certain cancer cell lines and inhibit 5-lipoxygenase, suggesting potential applications in cancer therapy and inflammation management (Rahmouni et al., 2016).

Drug-likeness and Pharmacological Properties

The drug-likeness approach of derivatives, including the analysis of their binding affinity to human histamine receptors and their selectivity profile, has been explored. Compounds containing the 1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine core structure have been investigated for their potential as ligands for histamine H3 receptors, demonstrating significant affinity and selectivity. This research contributes to the development of novel therapeutic agents targeting histamine receptors (Sadek et al., 2014).

Propriétés

IUPAC Name

1-methyl-6-(4-methylpiperazin-1-yl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7/c1-20-8-10-23(11-9-20)16-18-14-13(12-17-21(14)2)15(19-16)22-6-4-3-5-7-22/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFPGBQUQVZMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=NN3C)C(=N2)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.